Trk-IN-10

Description

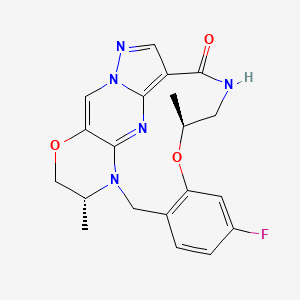

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20FN5O3 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(8S,18R)-12-fluoro-8,18-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |

InChI |

InChI=1S/C20H20FN5O3/c1-11-10-28-17-9-26-18-15(7-23-26)20(27)22-6-12(2)29-16-5-14(21)4-3-13(16)8-25(11)19(17)24-18/h3-5,7,9,11-12H,6,8,10H2,1-2H3,(H,22,27)/t11-,12+/m1/s1 |

InChI Key |

RZRSOLZCLWVUTL-NEPJUHHUSA-N |

Isomeric SMILES |

C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC[C@H](N4CC5=C(O1)C=C(C=C5)F)C |

Canonical SMILES |

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OCC(N4CC5=C(O1)C=C(C=C5)F)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Trk-IN-10 in Receptor Tyrosine Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor tyrosine kinases (RTKs) of the Tropomyosin receptor kinase (Trk) family are critical regulators of neuronal development and function. However, aberrant Trk signaling, often driven by gene fusions, has been identified as a key oncogenic driver in a wide range of adult and pediatric cancers. This has led to the development of targeted therapies aimed at inhibiting Trk kinase activity. This technical guide provides an in-depth overview of the role of Trk-IN-10, a potent Trk inhibitor, in the context of RTK inhibition. We will delve into the molecular mechanisms of Trk signaling, the inhibitory profile of this compound, and the experimental methodologies used to characterize such inhibitors. While comprehensive in vivo and cellular data for this compound are not extensively available in the public domain, this guide will utilize the available information and supplement it with established, detailed protocols for the evaluation of RTK inhibitors.

Introduction to Tropomyosin Receptor Kinases (Trks)

The Trk family consists of three transmembrane receptor tyrosine kinases: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are essential for the development and function of the nervous system.[2][3] Ligand binding by neurotrophins—Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC—induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[2][3] This activation triggers downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[3][4]

In cancer, chromosomal rearrangements can lead to the fusion of the 3' end of an NTRK gene with the 5' end of a partner gene.[3] The resulting chimeric proteins contain a constitutively active Trk kinase domain, leading to uncontrolled cell growth and proliferation, independent of neurotrophin stimulation.[1] These NTRK fusions are found in a wide array of solid tumors, making Trk proteins attractive targets for cancer therapy.[5]

This compound: A Potent TRK Inhibitor

This compound (also known as Compound 14j) is a small molecule inhibitor of Trk kinases.[2][6][7] It demonstrates high potency against TrkA and a common resistance mutant, TrkA G595R.[2][6][7]

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₀FN₅O₃ |

| Molecular Weight | 397.40 g/mol |

| CAS Number | 2700265-61-6 |

In Vitro Inhibitory Activity

The inhibitory potential of this compound has been quantified using biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target | IC50 (nM) | Reference |

| TrkA | 0.86 | [2][6][7] |

| TrkA G595R | 6.92 | [2][6][7] |

| ALK | 350 | [2][6][7] |

The data indicates that this compound is a highly potent inhibitor of wild-type TrkA and retains significant activity against the G595R mutant, a common mechanism of acquired resistance to first-generation Trk inhibitors. Furthermore, its lower potency against ALK suggests a degree of selectivity for the Trk family.[2][6][7] A comprehensive kinase selectivity profile (kinome scan) would be necessary to fully elucidate its off-target effects.

Signaling Pathways and Mechanism of Inhibition

This compound, as an ATP-competitive inhibitor, is designed to bind to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

Overview of TRK Signaling Pathways

Upon activation, Trk receptors initiate a cascade of intracellular signaling events that are crucial for cellular function. The inhibition of these pathways is the primary goal of Trk-targeted therapies.

Experimental Protocols for Inhibitor Characterization

The following sections detail standardized protocols for the key experiments required to characterize a novel RTK inhibitor like this compound.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Objective: To determine the IC50 value of this compound against Trk kinases.

Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and its reduction in the presence of an inhibitor allows for the determination of inhibitory potency.

Materials:

-

Recombinant human TrkA, TrkB, or TrkC enzyme

-

Substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

This compound (or other test inhibitor)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of Trk enzyme solution to each well.

-

Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

Cellular Viability Assay

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in cancer cell lines harboring NTRK fusions.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line with a known NTRK fusion (e.g., KM12)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence.

-

Calculate the percent growth inhibition for each concentration and determine the GI50 value.

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of Trk receptors and their downstream effectors.

Objective: To confirm that this compound inhibits the phosphorylation of Trk and downstream proteins like AKT and ERK in a cellular context.

Materials:

-

NTRK fusion-positive cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-Trk (pan-Tyr), total Trk, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

-

Loading control antibody (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of the target proteins relative to the total protein levels and the loading control.

Conclusion and Future Directions

This compound is a potent inhibitor of TrkA, including the clinically relevant G595R resistance mutant, with a favorable selectivity profile against ALK. The available data positions it as a promising candidate for further preclinical and clinical development for the treatment of NTRK fusion-positive cancers.

To fully realize the potential of this compound, further studies are warranted. A comprehensive kinome-wide selectivity profiling would provide a clearer picture of its off-target effects and potential for toxicity. In-depth cellular studies are needed to evaluate its impact on apoptosis, cell cycle progression, and other cancer-related phenotypes in a panel of NTRK fusion-positive cell lines. Ultimately, in vivo studies in xenograft or patient-derived xenograft (PDX) models will be crucial to assess its anti-tumor efficacy, pharmacokinetic properties, and overall safety profile.

The continued development of potent and selective Trk inhibitors like this compound holds the promise of providing more effective and durable therapeutic options for patients with these genetically defined cancers.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Star Trek Into Darkness - Wikipedia [en.wikipedia.org]

- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trk Receptor | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

Investigating the Downstream Signaling Pathways Affected by Trk-IN-10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by Trk-IN-10, a potent and selective second-generation Tropomyosin receptor kinase (Trk) inhibitor. This document details the mechanism of action of this compound, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling cascades and workflows.

Introduction to this compound

This compound is a novel pyrizolo[1,5-a]pyrimidine derivative identified as a highly potent inhibitor of Trk kinases.[1] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the formation of chimeric oncoproteins that drive various human cancers. These fusion proteins lead to constitutive, ligand-independent activation of the Trk kinase domain, promoting cell proliferation and survival through downstream signaling pathways.[2][3][4] this compound has been developed to target both wild-type and mutant Trk kinases, offering a potential therapeutic strategy for patients with Trk fusion-positive cancers.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of TrkA, this compound prevents the phosphorylation of the kinase and its downstream substrates. This blockade of the initial step in the signaling cascade leads to the suppression of key oncogenic pathways.

The primary downstream signaling pathways regulated by Trk receptors are:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

The PI3K-Akt-mTOR Pathway: This cascade is critical for cell growth, survival, and metabolism.

-

The PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation, impacting cell differentiation and survival.

By inhibiting Trk kinase activity, this compound is expected to attenuate the activation of these critical downstream pathways, thereby exerting its anti-tumor effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the cellular context for its evaluation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| TrkA | 0.86 | [1] |

| TrkA G595R | 6.92 | [1] |

| ALK | 350 | [1] |

IC50: Half-maximal inhibitory concentration. TrkA G595R is a common resistance mutation. ALK: Anaplastic Lymphoma Kinase, indicating selectivity.

Table 2: Antiproliferative Activity of Pyrizolo[1,5-a]pyrimidine Derivatives

| Cell Line | Cancer Type | Relevant Genotype | IC50 (µM) | Reference |

| KM12 | Colon Cancer | TPM3-NTRK1 Fusion | < 10 | [1] |

| H2228 | Lung Cancer | EML4-ALK Fusion | < 10 | [1] |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | < 10 | [1] |

Note: The specific IC50 value for this compound (compound 14j) in these cell lines was not explicitly available in the reviewed literature, but the class of compounds showed high potency.

Downstream Signaling Pathway Analysis

While specific western blot data for this compound is not publicly available, the known mechanism of action of Trk inhibitors allows for a clear prediction of its effects on downstream signaling. Treatment of Trk fusion-positive cancer cells, such as the KM12 colon cancer cell line[2][3][4], with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of key signaling nodes within the MAPK and PI3K/AKT pathways.

A typical experiment to demonstrate this would involve treating KM12 cells with varying concentrations of this compound and then performing western blot analysis to detect the levels of phosphorylated and total ERK (p-ERK, total ERK) and phosphorylated and total Akt (p-Akt, total Akt). A significant reduction in the ratio of p-ERK/total ERK and p-Akt/total Akt would confirm the inhibitory effect of this compound on these downstream pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects on downstream signaling.

Cell Culture and Treatment

The KM12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, is a suitable model for studying this compound.[2][3][4]

-

Cell Line: KM12 (ATCC)

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration will vary depending on the assay (e.g., 24-72 hours for cell viability, shorter time points for signaling pathway analysis).

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of Trk kinases.

-

Reagents: Recombinant human TrkA kinase, ATP, and a suitable substrate (e.g., a synthetic peptide).

-

Procedure:

-

The kinase reaction is set up in a buffer containing the recombinant TrkA enzyme, the substrate, and varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period at 30°C, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by radiometric methods.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of downstream signaling proteins.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the band intensities.

-

Immunoprecipitation

Immunoprecipitation can be used to isolate Trk fusion proteins and assess their phosphorylation status.

-

Procedure:

-

Cell lysates are prepared as described for western blotting.

-

The lysate is pre-cleared by incubating with protein A/G agarose beads.

-

The pre-cleared lysate is then incubated with an antibody specific for TrkA overnight at 4°C.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

The beads are washed several times with lysis buffer to remove non-specific binding.

-

The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer and analyzed by western blotting using an anti-phosphotyrosine antibody.

-

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

KM12 cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed by viable cells are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Downstream signaling pathways inhibited by this compound.

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for the MTT cell viability assay.

References

The Inhibitory Profile of Trk-IN-10 on Tropomyosin Receptor Kinase Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Trk-IN-10, a potent small-molecule inhibitor of the Tropomyosin Receptor Kinase (Trk) family. We will explore its effects on the signaling pathways governed by TrkA, TrkB, and TrkC, present its quantitative inhibitory data, and provide detailed, representative protocols for the biochemical and cellular assays used to characterize such compounds.

Introduction to Trk Signaling

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are single-pass transmembrane receptor tyrosine kinases crucial for the development and function of the nervous system.[1] These receptors are activated by neurotrophins: Nerve Growth Factor (NGF) preferentially binds to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) bind to TrkB, and Neurotrophin-3 (NT-3) is the primary ligand for TrkC.

Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events through three primary pathways:

-

RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K/AKT Pathway: A critical regulator of cell survival and growth.

-

PLCγ Pathway: Modulates intracellular calcium levels and activates Protein Kinase C (PKC).

Due to their role in cell growth and survival, aberrant Trk signaling, often caused by chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric tumors. This makes the Trk kinases attractive targets for cancer therapy.

This compound: A Potent Trk Inhibitor

This compound (also referred to as Compound 14j) is a novel second-generation Trk inhibitor built on a pyrazolo[1,5-a]pyrimidine scaffold.[2][3] It was designed to potently inhibit Trk kinases, including mutations that confer resistance to first-generation inhibitors.

Quantitative Inhibitory Activity

This compound has demonstrated potent, sub-nanomolar inhibitory activity against TrkA kinase. The kinase domains of TrkA, TrkB, and TrkC share a high degree of sequence homology, suggesting that inhibitors targeting the ATP-binding site of TrkA are likely to exhibit pan-Trk activity.[1] However, specific inhibitory data for this compound against TrkB and TrkC are not available in the cited public literature. The available data demonstrates high potency against wild-type TrkA and the clinically relevant G595R solvent-front resistance mutation.[2]

| Target Kinase | IC50 (nM) | Notes |

| TrkA | 0.86 | Wild-Type Kinase |

| TrkA G595R | 6.92 | Solvent-Front Resistance Mutant |

| TrkB | Data Not Available | Expected to be potent due to kinase domain homology. |

| TrkC | Data Not Available | Expected to be potent due to kinase domain homology. |

| ALK | 350 | Demonstrates selectivity for Trk over ALK.[2] |

Table 1: Biochemical inhibitory potency of this compound against selected kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Mechanism of Action: Inhibition of Trk Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the Trk receptors and preventing the phosphorylation events necessary for signal transduction. By blocking the initial autophosphorylation, it effectively shuts down all downstream signaling cascades.

Experimental Protocols

The characterization of a kinase inhibitor like this compound involves both biochemical and cell-based assays to determine its potency and effect on cancer cell proliferation.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) to determine the IC50 value of an inhibitor against a purified Trk kinase. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant TrkA, TrkB, or TrkC enzyme.

-

Kinase-specific substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1).

-

Trk Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT.[1]

-

ATP solution at a concentration near the Km for the kinase (e.g., 10 µM).

-

This compound, serially diluted in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 384-well assay plates.

-

Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these concentrations into the Trk Kinase Buffer to create a 4x final concentration stock.

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the 4x this compound dilution (or DMSO for no-inhibitor and high-activity controls).

-

Add 5 µL of a 2x enzyme/substrate mix (containing Trk kinase and peptide substrate in Trk Kinase Buffer).

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of 4x ATP solution to each well to start the reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Terminate Reaction and Detect ADP:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction by depleting the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all data points.

-

Normalize the data by setting the high-activity control (DMSO only) to 100% activity and the no-enzyme control to 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Antiproliferative Assay (Representative Protocol)

This protocol describes a method to assess the effect of this compound on the proliferation of a cancer cell line known to harbor an NTRK fusion, such as KM-12 (colorectal carcinoma). The assay uses a reagent that measures cell viability based on metabolic activity.

Materials:

-

KM-12 human colorectal cancer cell line (known to express a TPM3-NTRK1 fusion).[4]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

This compound, serially diluted in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or an MTT/MTS reagent).

-

Sterile, clear-bottom, white-walled 96-well cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Plate reader (luminescence or absorbance, depending on the reagent).

Methodology:

-

Cell Seeding:

-

Harvest logarithmically growing KM-12 cells and perform a cell count.

-

Dilute the cells in fresh culture medium to a density of 5,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare 2x final concentrations of the this compound serial dilutions in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or DMSO vehicle control) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement (Using CellTiter-Glo®):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data by setting the vehicle-treated wells (DMSO) as 100% viability and wells with no cells (medium only) as 0% viability.

-

Plot the percent viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound is a highly potent, second-generation inhibitor of TrkA and its resistance mutations.[2] Based on the conserved nature of the Trk family kinase domains, it is expected to be a pan-Trk inhibitor, effectively blocking the signaling pathways downstream of TrkA, TrkB, and TrkC. This activity translates to the inhibition of proliferation in cancer cells driven by NTRK fusions. The protocols outlined in this guide provide a standard framework for the biochemical and cellular characterization of this compound and other similar kinase inhibitors, forming a critical part of the preclinical drug discovery and development process. Further investigation is required to fully elucidate its inhibitory profile against TrkB and TrkC and its broader kinome selectivity.

References

The Significance of High Selectivity in Trk Inhibition: A Technical Overview of Trk-IN-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of inhibitor selectivity in mitigating toxicity, with a specific focus on Trk-IN-10, a potent inhibitor of Tropomyosin receptor kinases (Trk). While comprehensive data on the broader kinome selectivity and a full toxicity profile of this compound are not publicly available, this document synthesizes the existing information to highlight the importance of its selective activity.

Introduction to Trk Kinases and the Rationale for Selective Inhibition

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases pivotal for the development and function of the nervous system.[1] They are activated by neurotrophins, leading to the initiation of downstream signaling cascades that regulate neuronal survival, differentiation, and synaptic plasticity.[1][2] However, aberrant Trk signaling, often due to chromosomal rearrangements leading to gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers.[3] This has established the Trk kinases as compelling therapeutic targets.

While the development of Trk inhibitors has shown significant promise, a key challenge lies in minimizing off-target effects that contribute to toxicity.[4] Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket, leading to undesired pharmacological effects.[5] Therefore, the development of highly selective inhibitors is paramount to achieving a favorable therapeutic window.

This compound: A Profile in Selectivity

This compound is a potent inhibitor of Trk kinases.[1] Available data demonstrates its high potency against TrkA and a common resistance mutant, TrkAG595R.[1] Crucially, its inhibitory activity against Anaplastic Lymphoma Kinase (ALK) is significantly lower, indicating a notable degree of selectivity for the Trk family over this related receptor tyrosine kinase.[1] This selectivity is of great significance for reducing potential toxicity associated with off-target ALK inhibition.[1]

Quantitative Data on this compound Inhibition

| Target | IC50 (nM) | Reference |

| TrkA | 0.86 | [1] |

| TrkAG595R | 6.92 | [1] |

| ALK | 350 | [1] |

Table 1: Inhibitory Potency of this compound. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against wild-type TrkA, the G595R resistance mutant of TrkA, and the off-target kinase ALK.

Understanding Trk Signaling Pathways

The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The three primary pathways activated are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[1][6][7] These pathways are crucial for cell proliferation, survival, and differentiation.[2]

Off-Target Considerations: The ALK Signaling Pathway

The selectivity of this compound against ALK is a significant feature. Aberrant ALK signaling is also implicated in various cancers, and its inhibition can lead to a distinct set of on-target and off-target toxicities. By avoiding potent ALK inhibition, this compound may circumvent these adverse effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe generalized methodologies for key assays used in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Generalized Protocol)

This assay determines the in vitro potency of an inhibitor against a purified kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute the purified Trk kinase to the desired concentration in the reaction buffer.

-

Prepare a solution of the kinase-specific substrate and ATP.

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the Trk kinase solution.

-

Add the various dilutions of this compound to the wells.

-

Add the substrate solution to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Analysis:

-

Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

-

Measure the signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay (Generalized Protocol)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., a cancer cell line with a Trk fusion or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8][9][10]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.[8][9][10]

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8][9][10]

-

-

MTT Assay:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9][10]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9][10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.[8][9]

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells.

-

Determine the concentration of this compound that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of the cells (IC50).

-

The Significance of High Selectivity for Reduced Toxicity

The development of kinase inhibitors with high selectivity is a cornerstone of modern targeted therapy. By potently inhibiting the intended target (on-target) while sparing other kinases (off-targets), a more favorable safety profile can be achieved.

-

On-Target Toxicity: Some adverse effects are a direct result of inhibiting the intended therapeutic target in normal tissues. For Trk inhibitors, on-target toxicities can include neurological effects due to the role of Trk signaling in the nervous system.[4]

-

Off-Target Toxicity: Many adverse events associated with kinase inhibitors stem from the inhibition of unintended kinases. These off-target effects can be diverse and unpredictable, impacting various physiological processes and leading to a range of toxicities.[3]

The high selectivity of this compound for Trk kinases over ALK is a promising indicator of a potentially reduced off-target toxicity profile. A comprehensive kinome scan would be necessary to fully elucidate its selectivity across the entire human kinome and predict other potential off-target liabilities.

Conclusion

This compound is a potent inhibitor of Trk kinases with demonstrated high selectivity against ALK. This selectivity is a critical attribute in the design of targeted therapies, as it holds the potential to minimize off-target toxicities and widen the therapeutic window. While a complete public dataset on the broader selectivity and in vivo toxicity of this compound is not yet available, the initial data underscores the importance of a selective inhibition profile for the development of safer and more effective cancer therapeutics. Further investigation into the comprehensive selectivity and safety profile of this compound is warranted to fully understand its therapeutic potential.

References

- 1. Trk receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Resistance to TRK inhibition mediated by convergent MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

Preliminary Studies on the Anti-Cancer Properties of Trk-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trk-IN-10, also identified as compound 14j, is a novel, potent, and selective second-generation Tropomyosin receptor kinase (TRK) inhibitor.[1][2] It demonstrates significant activity against wild-type TrkA and, notably, the G595R mutant, which confers resistance to first-generation TRK inhibitors. This technical guide provides a comprehensive overview of the preliminary anti-cancer properties of this compound, including its mechanism of action, quantitative data from in vitro assays, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for TRK fusion-positive cancers.

Introduction to TRK Inhibition and this compound

The Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[3] In various cancers, chromosomal rearrangements can lead to the formation of TRK fusion proteins, which are constitutively active and drive oncogenesis.[3] This has made TRK a compelling target for cancer therapy.

First-generation TRK inhibitors, such as larotrectinib and entrectinib, have shown remarkable efficacy in patients with TRK fusion-positive tumors. However, the development of acquired resistance, often through mutations in the TRK kinase domain like the G595R substitution, limits their long-term effectiveness. Second-generation inhibitors are designed to overcome this resistance.

This compound is a pyrizolo[1,5-a]pyrimidine derivative developed as a second-generation TRK inhibitor.[1][2] Preclinical data indicate its high potency and selectivity, suggesting it may be a valuable agent for treating patients who have developed resistance to earlier TRK-targeted therapies.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against key kinase targets.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference Compound |

| TrkA | 0.86 | TPX-0005 |

| TrkA (G595R Mutant) | 6.92 | TPX-0005 |

| ALK | 350 | TPX-0005 |

Data sourced from Fan Y, et al. Bioorg Med Chem Lett. 2022;63:128646, as cited in publicly available abstracts and supplier information.[1][2] The higher IC50 value against ALK suggests a degree of selectivity for TRK kinases, which may be significant for reducing off-target toxicities.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of TRK fusion proteins. This blocks the downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary signaling cascades initiated by TRK activation include the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[3] By inhibiting TRK, this compound is expected to decrease the phosphorylation and activation of key components of these pathways, such as ERK, Akt, and PLCγ.

Caption: TRK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the anti-cancer properties of TRK inhibitors like this compound. The specific parameters for this compound would be detailed in its primary publication.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

-

Reagents and Materials:

-

Procedure:

-

Add kinase, substrate, and this compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).[4]

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a compound.

Protocol:

-

Reagents and Materials:

-

Cancer cell line expressing a TRK fusion (e.g., KM12 colorectal cancer cells).

-

Cell culture medium and supplements.

-

This compound (serially diluted).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

-

Solubilization solution (e.g., DMSO or a detergent-based buffer).[6]

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][6][7]

-

Add the solubilization solution to dissolve the formazan crystals.[5][6]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of proteins in the TRK signaling pathway.

Protocol:

-

Reagents and Materials:

-

TRK fusion-positive cancer cells.

-

This compound.

-

Lysis buffer.

-

Primary antibodies against total and phosphorylated forms of TRK, Akt, and ERK.

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Culture cells and treat with this compound for a specified time.

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Incubate the membrane with primary antibodies against the target proteins.

-

Incubate with a secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

A decrease in the phosphorylated forms of Akt and ERK would indicate inhibition of the TRK signaling pathway.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.jp [promega.jp]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurotrophins and their corresponding Tropomyosin receptor kinase (Trk) receptors are critical regulators of neuronal development, survival, and synaptic plasticity. Dysregulation of Trk signaling pathways has been implicated in a spectrum of neurotrophin-related disorders, including neurodegenerative diseases and chronic pain. This technical guide provides an in-depth exploration of Trk-IN-10, a potent second-generation Trk inhibitor, and its therapeutic potential in these conditions. While primarily investigated in the context of oncology for its ability to overcome resistance mutations, the potent and selective inhibitory profile of this compound against Trk receptors suggests its utility as a chemical probe and a potential therapeutic agent for neurological disorders. This document details the mechanism of action of this compound, summarizes its known quantitative data, provides detailed experimental protocols for its characterization, and visualizes key biological and experimental pathways.

Introduction: The Role of Trk Signaling in Neurotrophin-Related Disorders

The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are essential for the functioning of the nervous system.[1] They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1] The binding of a neurotrophin to its cognate Trk receptor initiates a cascade of intracellular signaling events that are crucial for neuronal survival, differentiation, and the regulation of synaptic strength.[1]

Disruptions in these signaling pathways are associated with a variety of neurological and psychiatric conditions. For instance, altered Trk signaling has been linked to the pathophysiology of Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and chronic pain states.[2][3][4] Consequently, pharmacological modulation of Trk receptor activity presents a promising therapeutic strategy for these disorders.

This compound emerges as a significant tool in this context. As a pyrazolo[1,5-a]pyrimidine-based inhibitor, it was developed as a second-generation Trk inhibitor to address the clinical challenge of acquired resistance to first-generation inhibitors in cancer therapy.[5][6] Its high potency against wild-type and mutant Trk receptors makes it a valuable candidate for exploring the therapeutic landscape of neurotrophin-related disorders.

This compound: A Potent Second-Generation Trk Inhibitor

This compound, also identified as compound 14j in the scientific literature, is a small molecule inhibitor designed to target the ATP-binding pocket of Trk kinases.[6] Its development was motivated by the need to overcome resistance mutations, such as the G595R mutation in TrkA, which confer resistance to first-generation Trk inhibitors.[5]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the kinase domain of Trk receptors. By occupying the ATP-binding site, it prevents the autophosphorylation of the receptor upon neurotrophin binding, thereby blocking the initiation of downstream signaling cascades. This inhibition effectively curtails the biological effects mediated by Trk receptor activation.

Data Presentation

The following tables summarize the available quantitative data for this compound and related second-generation Trk inhibitors, highlighting their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 14j) [6]

| Target Kinase | IC50 (nM) |

| TrkA | 0.86 |

| TrkA G595R | 6.92 |

| ALK | 350 |

Table 2: Comparative Inhibitory Activity of Second-Generation Pyrazolo[1,5-a]pyrimidine Trk Inhibitors [5][7]

| Compound | Target Kinase | IC50 (nM) |

| This compound (14j) | TrkA | 0.86 |

| TrkA G595R | 6.92 | |

| Compound 14h | TrkA | 1.40 |

| TrkA G595R | 1.80 | |

| Compound 5n | TrkA G667C | 2.3 |

| TrkA F589L | 0.4 | |

| TrkA G595R | 0.5 | |

| Selitrectinib | TrkA G667C | 12.6 |

| TrkA F589L | 5.8 | |

| TrkA G595R | 7.6 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound. These protocols are generalized based on standard practices for evaluating Trk inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the Trk kinase activity (IC50).

Materials:

-

Recombinant human TrkA, TrkB, or TrkC kinase domain

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the Trk kinase and the biotinylated peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the specific Trk kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular Trk Phosphorylation Assay

This assay measures the ability of this compound to inhibit neurotrophin-induced Trk autophosphorylation in a cellular context.

Materials:

-

Cell line expressing the target Trk receptor (e.g., PC12 cells for TrkA, SH-SY5Y cells for TrkB)

-

Serum-free cell culture medium

-

Neurotrophin (e.g., NGF for TrkA, BDNF for TrkB)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-Trk (specific for the activated receptor) and anti-total-Trk

-

Western blotting reagents and equipment

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with the corresponding neurotrophin (e.g., 50 ng/mL NGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using anti-phospho-Trk and anti-total-Trk antibodies.

-

Quantify the band intensities and normalize the phospho-Trk signal to the total-Trk signal.

-

Determine the IC50 of this compound for the inhibition of Trk phosphorylation.

Neurite Outgrowth Assay

This assay assesses the functional consequence of Trk inhibition on a key neurotrophin-mediated cellular process.

Materials:

-

PC12 cells

-

Collagen-coated plates

-

Cell culture medium (e.g., RPMI 1640 with horse and fetal bovine serum)

-

NGF

-

This compound

-

Microscope with imaging software

Procedure:

-

Seed PC12 cells on collagen-coated plates.

-

After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound or vehicle.

-

Add NGF (e.g., 50 ng/mL) to induce neurite outgrowth.

-

Incubate the cells for 48-72 hours.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter.

-

Analyze the dose-dependent inhibition of neurite outgrowth by this compound.

Mandatory Visualizations

Signaling Pathways

Caption: Neurotrophin signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Caption: Workflow for assessing cellular Trk phosphorylation inhibition.

Logical Relationships

Caption: Rationale for the therapeutic potential of this compound.

Future Directions and Conclusion

This compound is a potent and selective second-generation Trk inhibitor with clear potential for further investigation in the context of neurotrophin-related disorders. While the current body of evidence is primarily focused on its anti-cancer properties, its fundamental mechanism of action—the inhibition of Trk kinase activity—directly addresses a key pathological driver in several neurological conditions.

Future research should focus on evaluating this compound in preclinical models of neurodegenerative diseases and chronic pain. Key areas of investigation include:

-

In vivo efficacy: Assessing the ability of this compound to ameliorate disease phenotypes in animal models of Alzheimer's disease, Parkinson's disease, or neuropathic pain.

-

Pharmacokinetics and Brain Penetrance: Determining the bioavailability, half-life, and ability of this compound to cross the blood-brain barrier.

-

Target Engagement in the CNS: Confirming that this compound reaches and inhibits Trk receptors in the central nervous system at relevant doses.

-

Safety and Tolerability: Evaluating the potential on-target and off-target side effects in a neurological context.

References

- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule modulation of TrkB and TrkC neurotrophin receptors prevents cholinergic neuron atrophy in an Alzheimer's disease mouse model at an advanced pathological stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase inhibitors for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Trk-IN-10: A Technical Guide for Cell Biology Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic research applications of Trk-IN-10, a potent inhibitor of Tropomyosin receptor kinase (Trk). This document details its mechanism of action, key signaling pathways, and provides detailed protocols for its use in cell biology research.

Introduction to this compound

This compound is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases (RTKs): TrkA, TrkB, and TrkC. These receptors, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are crucial for neuronal development and function.[1][2] However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of chimeric Trk fusion proteins with constitutively active kinase domains.[3][4] These oncogenic fusions are found in a wide range of adult and pediatric cancers and act as key drivers of tumor cell proliferation and survival, making Trk kinases attractive therapeutic targets.[3][5] this compound is a potent inhibitor of TrkA and also shows activity against the G595R mutant, a common resistance mutation.[6] It also exhibits inhibitory activity against Anaplastic Lymphoma Kinase (ALK).[6]

Quantitative Data

| Target | IC50 (nM) | Assay Type | Reference |

| TrkA | 0.86 | Biochemical | [6] |

| TrkA G595R | 6.92 | Biochemical | [6] |

| ALK | 350 | Biochemical | [6] |

Representative Cellular Activity of Pan-Trk Inhibitors in NTRK-Fusion Cancer Cell Lines:

| Cell Line | Cancer Type | NTRK Fusion | Representative Pan-Trk Inhibitor | Cellular IC50 (nM) | Reference |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | Larotrectinib | ~3.5 | [3] |

| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | Larotrectinib | ~59.4 | [3] |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Larotrectinib | ~1.0 | [3] |

| KARPAS-299 | T-cell Lymphoma | NPM-ALK | Crizotinib (ALK inhibitor) | 24 |

Signaling Pathways and Mechanism of Action

Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. In cancer, Trk fusion proteins are constitutively active, leading to ligand-independent activation of these pathways. This compound, as a Type I ATP-competitive inhibitor, binds to the ATP-binding pocket of the Trk kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.[2]

The primary signaling pathways regulated by Trk are:

-

MAPK/ERK Pathway: Promotes cell proliferation and differentiation.

-

PI3K/AKT Pathway: Mediates cell survival and growth.

-

PLCγ Pathway: Involved in calcium signaling and cell motility.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

-

NTRK-fusion positive cells (e.g., KM12)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Trk Pathway Inhibition

This protocol allows for the assessment of the phosphorylation status of Trk and its downstream effectors.

Materials:

-

NTRK-fusion positive cells (e.g., KM12)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol provides a method to directly measure the inhibitory effect of this compound on Trk kinase activity.

Materials:

-

Recombinant TrkA kinase

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant TrkA kinase, and the substrate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the kinase/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Experimental Workflow

A typical experimental workflow to characterize the cellular effects of this compound is outlined below.

Conclusion

This compound is a valuable research tool for investigating the role of Trk signaling in both normal and pathological cellular processes. Its high potency and selectivity make it an ideal probe for studying the consequences of Trk inhibition in cancer cells harboring NTRK fusions and for exploring mechanisms of acquired resistance. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their cell biology studies.

References

- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Impact of Trk-IN-10 on Cell Differentiation and Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions, has been identified as a key oncogenic driver in a variety of solid tumors. This has led to the development of targeted Trk inhibitors as a promising therapeutic strategy. Trk-IN-10, also known as compound 14j, is a potent, second-generation Trk inhibitor designed to overcome resistance to earlier inhibitors. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on cell proliferation and differentiation, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a pyrizolo[1,5-a]pyrimidine derivative that acts as a potent inhibitor of Trk kinases. It targets the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation and subsequent activation of the receptor. This blockade of Trk signaling effectively inhibits the downstream pathways responsible for cell growth and survival, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.

Impact on Cell Proliferation

This compound has demonstrated significant anti-proliferative effects in cancer cells harboring Trk fusions. Its potency is highlighted by its low nanomolar IC50 values against both wild-type TrkA and the clinically relevant G595R resistance mutation.

Quantitative Data: Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line | Assay Type |

| TrkA | 0.86 | - | Kinase Assay |

| TrkA G595R | 6.92 | - | Kinase Assay |

| ALK | 350 | - | Kinase Assay |

| KM12 Cells | 0.304 µM* | Colorectal Carcinoma | Cell Proliferation Assay |

*Note: The IC50 value in KM12 cells is for a similar pyrazolo[3,4-b]pyridine derivative and is indicative of the potential cellular potency of this class of compounds[1].

Impact on Cell Differentiation

The primary role of Trk signaling is in neuronal development, including differentiation.[2] Inhibition of this pathway can therefore be expected to have a significant impact on these processes. While specific studies on the effect of this compound on cell differentiation are not yet widely published, the known functions of the Trk pathway suggest that its inhibition would likely prevent or alter neuronal differentiation programs. In the context of cancer, where tumor cells can exhibit characteristics of neuronal precursor cells, inhibiting Trk signaling may block differentiation and maintain a more proliferative state in certain contexts, while in others, it may induce apoptosis. Further research is required to fully elucidate the specific effects of this compound on the differentiation of various cell types.

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting the phosphorylation of TrkA and its downstream signaling components. This leads to the downregulation of key pro-survival and proliferative pathways.

Figure 1: this compound inhibits the Trk signaling pathway.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Materials:

-

Cancer cell line (e.g., KM12)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cell proliferation assay.

Western Blot Analysis of Trk Signaling Pathway

This protocol allows for the visualization of the phosphorylation status of Trk and its downstream targets.

Materials:

-

Cancer cell line (e.g., KM12)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Figure 3: Workflow for Western blot analysis.

Conclusion

This compound is a potent and selective second-generation Trk inhibitor with significant anti-proliferative activity against cancer cells driven by Trk fusions, including those with acquired resistance mutations. Its mechanism of action involves the direct inhibition of Trk kinase activity, leading to the suppression of critical downstream signaling pathways that control cell proliferation and survival. While its specific effects on cell differentiation require further investigation, its role in modulating the well-established Trk signaling pathway suggests a profound impact on this process. The provided experimental protocols offer a robust framework for the continued investigation and characterization of this compound and other novel Trk inhibitors in preclinical and translational research settings.

References

Methodological & Application

Application Notes and Protocols for Trk-IN-10 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-10 is a potent inhibitor of Tropomyosin receptor kinase (Trk) family members, which are key targets in the development of therapies for cancers harboring NTRK gene fusions. These application notes provide a detailed protocol for utilizing this compound in cell-based assays to determine its inhibitory activity and to characterize its effects on downstream signaling pathways.

Mechanism of Action

The Trk receptor family, consisting of TrkA, TrkB, and TrkC, are receptor tyrosine kinases that, upon binding to their respective neurotrophin ligands (Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC), dimerize and autophosphorylate. This activation triggers multiple downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation. In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth. This compound exerts its therapeutic effect by inhibiting the kinase activity of these receptors.

Quantitative Data Summary

The inhibitory activity of this compound is summarized in the table below. Researchers should note that the potency can vary depending on the specific Trk kinase, the presence of mutations, and the assay conditions.

| Target | IC50 (nM) | Assay Type | Notes |

| TrkA | 0.86 | Biochemical Assay | Potent inhibition of wild-type TrkA. |

| TrkA (G595R) | 6.92 | Biochemical Assay | Activity against a known resistance mutation. |

| ALK | 350 | Biochemical Assay | Demonstrates selectivity for Trk over ALK.[1] |

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathways downstream of Trk receptor activation, which are inhibited by this compound.

Caption: Trk receptor signaling pathways and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for two common cell-based assays to evaluate the efficacy of this compound: a cell proliferation assay and a target engagement/phosphorylation assay.

Protocol 1: Cell Proliferation Assay using KM12 Cells

This protocol is designed for the KM12 human colorectal carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, resulting in constitutive TrkA activity.[2][3][4][5]

Materials:

-

KM12 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates